Technical Profile: 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile
Technical Profile: 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile
Executive Summary
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (CAS 42754-61-0) is a critical heterocyclic building block in medicinal chemistry, serving as the primary scaffold for the synthesis of fused ring systems such as pyrazolo[1,5-a]pyrimidines (isosteres of purines). Its structural versatility allows it to function as a precursor for sedative-hypnotic agents (e.g., Zaleplon analogs), kinase inhibitors (CDK, EGFR), and agrochemical fungicides.
This guide provides a definitive technical analysis of the compound, detailing validated synthesis protocols, physicochemical properties, and its application in modern drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The compound exhibits prototropic tautomerism, existing in equilibrium between the 3-amino and 5-amino forms when the N1 position is unsubstituted. In the solid state and polar solvents like DMSO, the 3-amino-5-phenyl tautomer is generally predominant.
Table 1: Chemical Identification
| Parameter | Detail |
| CAS Number | 42754-61-0 |
| IUPAC Name | 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile |
| Synonyms | 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile; 3-Phenyl-5-amino-4-cyanopyrazole |
| Molecular Formula | C₁₀H₈N₄ |
| Molecular Weight | 184.20 g/mol |
| SMILES | N#Cc1c(N)[nH]nc1-c1ccccc1 |
| InChIKey | PGZXQQILVKKFAU-UHFFFAOYSA-N |
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | Buff to yellow crystalline solid | [Sigma-Aldrich] |
| Melting Point | 200–202 °C | [El-Emary, 2009] |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in water | [PubChem] |
| pKa (Calc) | ~11.5 (NH deprotonation) | [ChemAxon] |
Synthetic Methodologies
Two primary routes exist for the synthesis of this compound.[1][2][3][4] Protocol A is preferred for high purity and regiochemical certainty, while Protocol B offers a "green," one-pot multicomponent approach.
Protocol A: The Enaminonitrile Route (High Purity)
This method utilizes 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile) and trichloroacetonitrile. It is favored in industrial settings for its reliability and avoidance of dihydro- intermediates.
Mechanism & Causality:
-
Activation: Trichloroacetonitrile acts as a mild electrophile that attacks the active methylene of benzoylacetonitrile.
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Condensation: The resulting intermediate (an enaminonitrile) possesses a highly reactive electrophilic center.
-
Cyclization: Hydrazine behaves as a dinucleophile, attacking the nitrile carbon and the carbonyl carbon to close the pyrazole ring.
Step-by-Step Procedure:
-
Reagents: Mix 3-oxo-3-phenylpropanenitrile (10 mmol) and trichloroacetonitrile (10 mmol) in dioxane (20 mL).
-
Reflux: Heat the mixture to reflux for 30–60 minutes.
-
Hydrazine Addition: Cool slightly and add Hydrazine hydrate (10 mmol) dropwise.
-
Cyclization: Reflux for an additional 30 minutes.
-
Isolation: Cool to room temperature. The product precipitates as buff crystals.
-
Purification: Filter and recrystallize from ethanol or dioxane.
-
Yield: ~93%.
Protocol B: The Multicomponent Aldehyde Route (Green Chemistry)
This route involves the condensation of benzaldehyde, malononitrile, and hydrazine.
Step-by-Step Procedure:
-
Reagents: Benzaldehyde (3 mmol), Malononitrile (3 mmol), Hydrazine hydrate (3 mmol).
-
Solvent: Ethanol (10 mL) with catalytic Triethylamine (Et₃N).
-
Reaction: Reflux for 3–4 hours (or Microwave irradiation at 140°C for 2-4 mins).
-
Workup: Cool to precipitate the solid. Wash with hexane/ethanol.
-
Note: This method relies on in situ oxidation (often by air) to aromatize the intermediate pyrazoline to pyrazole.
Visualization: Synthesis Workflow
Figure 1: Comparison of the Regiospecific Enaminonitrile Route (Top) and the Multicomponent Route (Bottom).
Analytical Characterization
To validate the synthesis of CAS 42754-61-0, the following spectral signatures must be confirmed.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
IR Spectroscopy (KBr):
-
Mass Spectrometry (EI/ESI):
-
m/z: 184 [M]⁺ (Base peak).[6]
-
Pharmacological & Industrial Applications[10]
Drug Discovery Scaffold
The 3-amino-pyrazole-4-carbonitrile moiety is a "privileged structure" in medicinal chemistry. It is designed to mimic the adenosine ring system, making it a potent scaffold for ATP-competitive inhibitors.
-
Pyrazolo[1,5-a]pyrimidines (Sedatives):
-
Condensation of CAS 42754-61-0 with 1,3-dicarbonyls (e.g., acetylacetone) yields pyrazolo[1,5-a]pyrimidines.
-
Mechanism: These fused systems bind to the benzodiazepine site of the GABA-A receptor.
-
Example: Structural analogs of Zaleplon .
-
-
Kinase Inhibitors (Oncology):
-
The amino group at C3 and the nitrile at C4 provide a "push-pull" electronic system that facilitates hydrogen bonding with the hinge region of kinase enzymes (e.g., CDK2, EGFR).
-
Workflow: The nitrile group can be hydrolyzed to an amide or reacted to form a tetrazole, altering the pharmacokinetic profile.
-
Visualization: Pharmacophore Mapping
Figure 2: Pharmacophore features of the scaffold mapping to biological targets.
Safety & Handling (SDS Highlights)
-
GHS Classification: Warning.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation. The nitrile group can release toxic cyanide fumes if subjected to strong acids or combustion.
References
-
Sigma-Aldrich. 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile Product Sheet. Retrieved from
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El-Emary, T. I. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14, 1728-1731.[7] Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22346784. Retrieved from
-
Abd El-Wahab, A. H. F. (2024).[8] Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis.[3][8][9] Retrieved from
Sources
- 1. (2-METHOXY-PHENYL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
